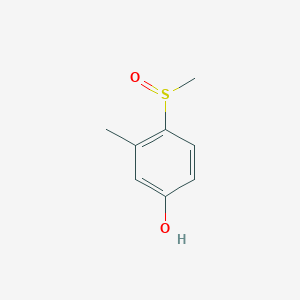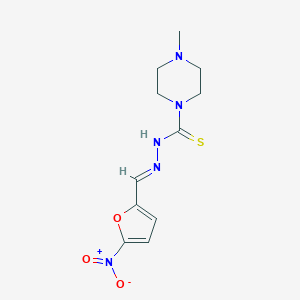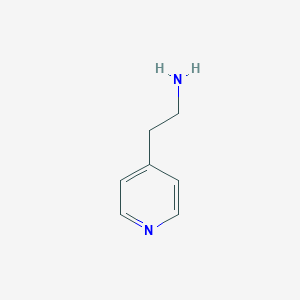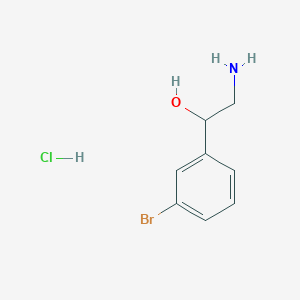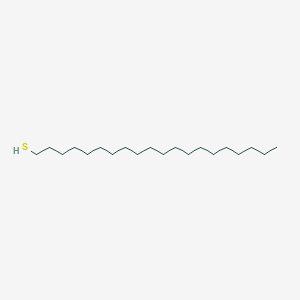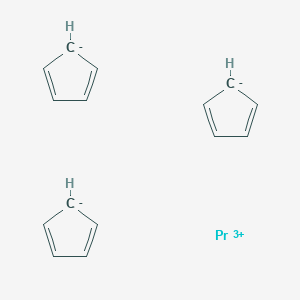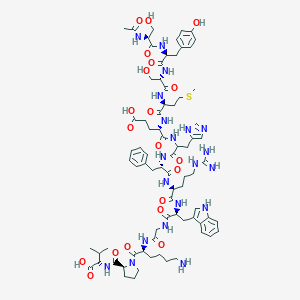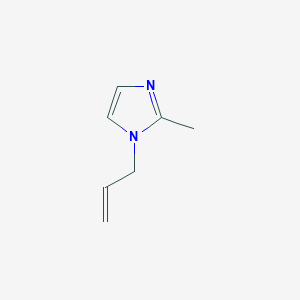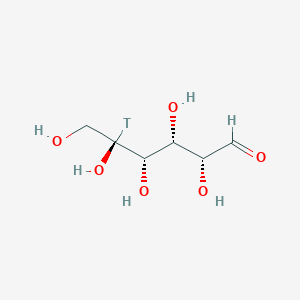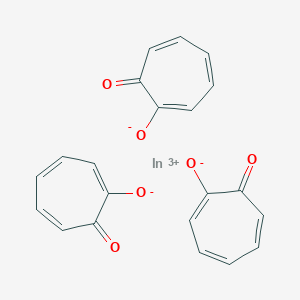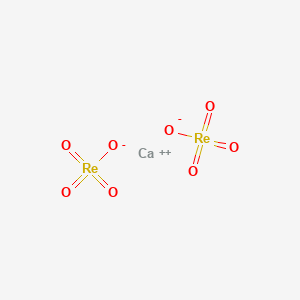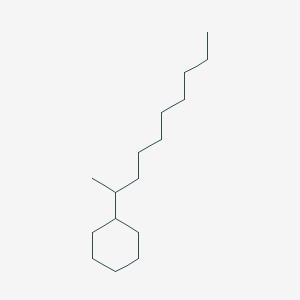
(1-Methylnonyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylnonyl)cyclohexane, also known as MNCH, is a cyclic hydrocarbon that has gained significant attention in scientific research due to its unique properties and potential applications.
Mechanism Of Action
(1-Methylnonyl)cyclohexane's mechanism of action is not well understood, but it is believed to interact with cell membranes and alter their properties. (1-Methylnonyl)cyclohexane has been shown to induce cell death in cancer cells, but the exact mechanism of this effect is still under investigation.
Biochemical And Physiological Effects
(1-Methylnonyl)cyclohexane has been found to have low toxicity and is not mutagenic or carcinogenic. In vitro studies have shown that (1-Methylnonyl)cyclohexane can induce cell death in cancer cells, but it does not affect normal cells. Additionally, (1-Methylnonyl)cyclohexane has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
(1-Methylnonyl)cyclohexane's unique properties make it a valuable tool in organic synthesis and materials science. However, its low solubility in common solvents can limit its use in certain experiments. Additionally, (1-Methylnonyl)cyclohexane's high boiling point can make it difficult to handle in the laboratory.
Future Directions
There are several potential future directions for (1-Methylnonyl)cyclohexane research. One area of interest is the development of (1-Methylnonyl)cyclohexane-based metal-organic frameworks for use in gas storage and separation. Additionally, (1-Methylnonyl)cyclohexane's potential as a chiral auxiliary in organic synthesis could lead to the production of new enantiomerically pure compounds. Further investigation into (1-Methylnonyl)cyclohexane's mechanism of action could also lead to the development of new cancer treatments.
Synthesis Methods
(1-Methylnonyl)cyclohexane can be synthesized through a variety of methods, including catalytic hydrogenation of cyclohexene and alkylation of cyclohexane. The most common method for synthesizing (1-Methylnonyl)cyclohexane involves the reaction of cyclohexene with 1-nonene in the presence of a palladium catalyst. This reaction produces (1-Methylnonyl)cyclohexane along with other byproducts, which can be separated through distillation.
Scientific Research Applications
(1-Methylnonyl)cyclohexane has been studied for its potential applications in various fields, including materials science, organic chemistry, and pharmaceuticals. (1-Methylnonyl)cyclohexane's unique structure allows it to be used as a chiral auxiliary in organic synthesis, which can lead to the production of enantiomerically pure compounds. Additionally, (1-Methylnonyl)cyclohexane has been used as a solvent in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
properties
CAS RN |
13151-73-0 |
|---|---|
Product Name |
(1-Methylnonyl)cyclohexane |
Molecular Formula |
C16H32 |
Molecular Weight |
224.42 g/mol |
IUPAC Name |
decan-2-ylcyclohexane |
InChI |
InChI=1S/C16H32/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h15-16H,3-14H2,1-2H3 |
InChI Key |
XMDXQLIFVIVRKI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCC(C)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



